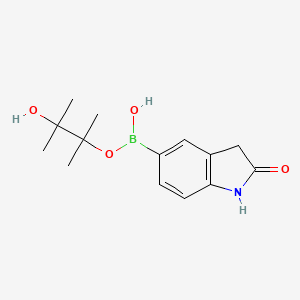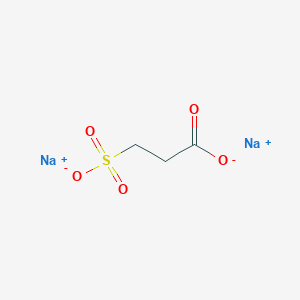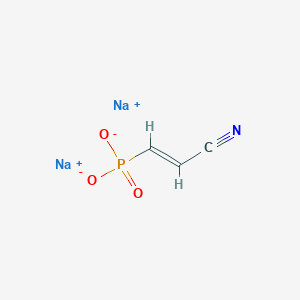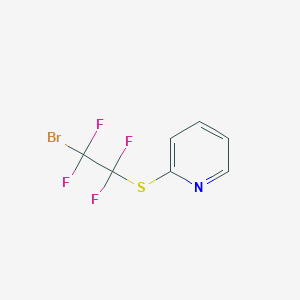
(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene
Descripción general
Descripción
“(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene” is a chemical compound with the CAS Number: 883499-00-1. It has a molecular weight of 273.02 . The compound is also known as 1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene .
Molecular Structure Analysis
The InChI code for “(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene” is 1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene” is a liquid at ambient temperature . It has a molecular weight of 273.02 .Aplicaciones Científicas De Investigación
Schlosser and Castagnetti (2001) demonstrated the generation and trapping of intermediates such as 3-bromo-2-(trifluoromethoxy)phenyllithium and 2-bromo-6-(trifluoromethoxy)phenyllithium from related compounds, which have potential applications in organic synthesis (Schlosser & Castagnetti, 2001).
Reus et al. (2012) developed routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from compounds like 1,2-bis(trimethylsilyl)acetylene, which are key for synthesizing benzyne precursors and Lewis acid catalysts (Reus et al., 2012).
Mongin et al. (1996) explored the deprotonation of chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes to establish optional site selectivities, which can be applied in regioselective synthesis (Mongin et al., 1996).
Fink et al. (1997) synthesized new compounds using palladium-catalyzed cross-coupling reactions, which indicates potential applications in organometallic chemistry (Fink et al., 1997).
Porwisiak and Schlosser (1996) reported the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material for organometallic synthesis, showing its utility in the synthesis of various organometallic intermediates (Porwisiak & Schlosser, 1996).
Pan et al. (2014) showed the utility of 1-bromo-2-(cyclopropylidenemethyl)benzenes in reactions with 2-alkynylphenols under palladium catalysis, leading to complex molecules like indeno[1,2-c]chromenes, highlighting potential applications in complex molecule synthesis (Pan et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJNDYLVUQFCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8086854.png)

![(1R,4R)-2-tert-butyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8086856.png)

![7-Tert-butyl-2,4-dichloropyrrolo[2,3-d]pyrimidine](/img/structure/B8086876.png)







![7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)
